Methods of Synthesis
The synthesis of 6-chloro-5-methoxyisoquinolin-1(2H)-one can be achieved through several methods. One notable approach involves a multi-step synthetic route that typically includes:
For example, one study describes a method where 6-chloro-5-methoxyisoquinolin-1(2H)-one was synthesized with yields exceeding 50% through a combination of these techniques, highlighting the efficiency of the multi-step approach .
Structure Description
The molecular structure of 6-chloro-5-methoxyisoquinolin-1(2H)-one consists of a bicyclic system featuring a quinoline-like structure fused with a carbonyl group. Key structural features include:
The molecular formula is C_10H_8ClN_O_2, with a molar mass of approximately 223.63 g/mol. The compound exhibits characteristic peaks in NMR and mass spectrometry that confirm its structure .
Reactivity and Chemical Transformations
6-Chloro-5-methoxyisoquinolin-1(2H)-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing analogs with improved efficacy .
Properties Overview
The physical and chemical properties of 6-chloro-5-methoxyisoquinolin-1(2H)-one are critical for understanding its behavior in biological systems:
These properties influence how the compound is handled during synthesis and its potential formulations for therapeutic use .
Scientific Applications
6-Chloro-5-methoxyisoquinolin-1(2H)-one has several promising applications in scientific research:
Ongoing research continues to explore its potential applications across multiple fields, including medicinal chemistry and pharmacology .
Isoquinolin-1(2H)-one derivatives represent a structurally distinctive subclass of nitrogen-containing heterocyclic compounds with deep roots in medicinal chemistry. Their significance originates from natural product isolation, where simple isoquinoline alkaloids were first identified in primitive angiosperms of families such as Papaveraceae, Berberidaceae, and Ranunculaceae. Early examples like srilankine (a 4-hydroxylated aporphine alkaloid from Alseodaphne semicarpifolia) demonstrated the inherent bioactivity potential of this scaffold [5] [9]. The unsubstituted isoquinolin-1(2H)-one core itself was historically obtained from coal tar fractions in 1885 by Hoogewerf and van Dorp, with Weissgerber later (1914) developing selective extraction methods exploiting the basicity differences between isoquinoline and quinoline [2].
Modern synthetic methodologies have dramatically expanded access to these compounds. The Pomeranz–Fritsch reaction (benzaldehyde + aminoacetoaldehyde diethyl acetal under acidic conditions) and Schlittler–Müller modification (benzylamine + glyoxal acetal) emerged as efficient routes to the unsubstituted isoquinoline core [2]. Key reactions like the Bischler–Napieralski cyclodehydration (β-phenylethylamine derivatives with Lewis acids) enabled the construction of dihydroisoquinoline precursors, which could be dehydrogenated to yield isoquinolinones. These synthetic advances facilitated systematic exploration of structure-activity relationships (SAR) impossible with solely naturally occurring materials. Over 250 novel isoquinoline alkaloids, including isoquinolinones, were isolated between 2019 and 2023, underscoring sustained pharmaceutical interest [9]. Their evolution from natural curiosities to synthetically tractable pharmacophores is exemplified by derivatives like the antiretroviral saquinavir (containing an isoquinolyl group) and the antihypertensive quinapril [2] [9].
Table 1: Natural Sources and Early Medicinal Applications of Isoquinolinone-Containing Alkaloids
Natural Source (Family) | Example Alkaloids | Traditional/Biological Significance |
---|---|---|
Lamellaria sp. (Mollusk) | Lamellarins A-D | Initial discovery (1985) of cytotoxic pyrrolo[2,1-a]isoquinolinones [7] |
Corydalis mucronifera (Papaveraceae) | Mucroniferanine M | Representative simple isoquinolinone alkaloid [9] |
Cryptocarya spp. (Lauraceae) | Isoquinolinone alkaloids (e.g., thalifoline) | Benzylisoquinoline degradation products [5] |
Didemnum sp. (Ascidian) | Lamellarins I, J, K, L, M | Potent cytotoxicity (IC₅₀ ≈ 0.25 μg mL⁻¹) against P388 and A549 cells [7] |
Artabotrys zeylanicus (Annonaceae) | Artabotrine (N-methoxylated 4,5-dioxoaporphine) | Novel bioactive derivative identified via X-ray crystallography [5] |
The bioactivity of isoquinolin-1(2H)-one derivatives is exquisitely sensitive to the position and electronic nature of ring substituents. Chloro and methoxy groups, in particular, serve critical roles in optimizing pharmacodynamic and pharmacokinetic properties. Chloro substituents (e.g., at C-1, C-5, or C-6) confer two primary advantages: 1) They enhance electron deficiency of the core scaffold, facilitating π-π stacking interactions with biological targets like enzyme active sites; and 2) They provide synthetic handles for further derivatization via cross-coupling reactions. For example, 1-chloro-6-methoxyisoquinolin-3(2H)-one (CAS 55086-31-2) serves as a versatile intermediate for synthesizing complex analogs via Suzuki couplings [8].
Methoxy groups profoundly influence binding affinity and metabolic stability. Positional effects are stark:
In the context of allosteric HIV-1 integrase inhibitors (ALLINIs), substitution patterns dictate resistance profiles. Quinoline-based ALLINIs (e.g., BIB-II) show marked sensitivity to the A128T integrase mutation. However, isoquinoline analogs like compound 6l (bearing a chloro and strategically positioned methoxy/methyl groups) retain full potency against this mutant. This resilience stems from the isoquinoline scaffold's distinct spatial projection of the critical acetic acid side chain and aryl substituents into the V-shaped pocket at the integrase dimer interface, engaging residues (E170, H171, T174) via hydrogen bonding and electrostatic interactions less perturbed by the A128T mutation [3]. Furthermore, chloro substitution adjacent to the nitrogen (e.g., 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline) significantly boosts cytotoxicity against colorectal cancer cells (IC₅₀ = 0.35 μM for HCT116) compared to non-chlorinated neocryptolepine, likely by enhancing DNA intercalation or modulating PI3K/AKT pathway interactions [10].
Table 2: Impact of Chloro and Methoxy Substituent Position on Isoquinolinone Bioactivity
Substituent Position | Key Effects on Compound Properties | Exemplar Compound & Activity |
---|---|---|
6-Chloro | Increases electrophilicity; Synthetic handle for coupling | 1-Chloro-6-methoxyisoquinolin-3(2H)-one (CAS 55086-31-2) - Key synthetic intermediate [8] |
8-Methoxy | Optimizes π-stacking; Modulates electron density | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline - IC₅₀ = 0.35 μM (HCT116), 17x > neocryptolepine [10] |
7-Hydroxy (not Methoxy) | Critical H-bond donor for Topo-I inhibition | Lamellarin D - Potent Topo-I inhibition (IC₅₀ < 0.1 μM); Methylation reduces activity >10-fold [7] |
5-Methoxy | Enhances lipophilicity & membrane permeability | Lamellarin analogs - Improved cellular uptake in cancer cell lines [7] |
Combined 6-Cl + 5/8-OMe | Synergistic effects on target binding & resistance profile | Isoquinoline ALLINI 6l - Retains potency against HIV-1NL4–3 (A128T IN) [3] |
The isoquinolin-1(2H)-one core occupies a distinct niche among related heterocyclic scaffolds in medicinal chemistry, differing significantly from quinolines, pyrroloisoquinolines, and simple isoquinolines in geometry, electronic profile, and resultant bioactivity.
Isoquinolin-1(2H)-one vs. Quinoline: While isosteric, the quinoline nitrogen is positioned differently (adjacent to the fusion point vs. equivalent to C-1 in isoquinoline). This alters dipole moments and hydrogen-bonding capabilities. Quinoline-based ALLINIs (e.g., BIB-II) rely heavily on their central ring for projecting substituents into the HIV integrase dimer interface pocket. However, their planar geometry renders them highly susceptible to the A128T resistance mutation, which sterically disrupts binding. The isoquinolin-1(2H)-one scaffold, particularly when substituted with chloro and methoxy groups (e.g., at C-6 and C-5/C-8), offers a subtly different spatial orientation of key pharmacophoric elements (acetic acid side chain, aryl groups). This allows maintained potency against resistant strains like HIV-1NL4–3 (A128T IN) by exploiting alternative binding contacts [3].
Isoquinolin-1(2H)-one vs. Pyrrolo[2,1-a]isoquinoline (Lamellarin-type): Lamellarins (e.g., Lamellarin D) incorporate a fused pyrrole ring onto the isoquinolinone core, creating a rigid, polycyclic system. This expanded conjugation enhances DNA intercalation and topoisomerase I (Topo-I) inhibition (IC₅₀ values in the nanomolar range). The pyrrolo fusion significantly increases planarity and surface area compared to simple isoquinolinones like 6-chloro-5-methoxyisoquinolin-1(2H)-one. Consequently, lamellarins exhibit potent multi-drug resistance (MDR) reversal activity by inhibiting P-glycoprotein (P-gp), a benefit less pronounced in simpler analogs. However, the synthetic complexity of lamellarins often limits their development, whereas monocyclic isoquinolinones offer more straightforward medicinal chemistry optimization [4] [7].
Isoquinolin-1(2H)-one vs. Simple Isoquinoline: The carbonyl group at C-1 in isoquinolin-1(2H)-one introduces a hydrogen-bond acceptor site absent in simple isoquinoline (e.g., the oily liquid isoquinoline itself). This carbonyl enables specific interactions with biological targets – crucial for the activity of derivatives like vasodilator papaverine or the antihypertensive debrisoquine derived from 1,2,3,4-tetrahydroisoquinoline. Furthermore, the carbonyl reduces basicity (pKa of isoquinoline = 5.14) compared to the parent heterocycle, potentially improving metabolic stability and altering cellular distribution [2] [9]. The chloro and methoxy substituents further fine-tune these properties; 6-chloro-5-methoxyisoquinolin-1(2H)-one exemplifies how targeted substitution enhances reactivity and selectivity over the unadorned scaffold.
Table 3: Comparative Analysis of Isoquinoline-Derived Scaffolds in Therapeutic Applications
Scaffold Type | Key Structural Features | Advantages | Therapeutic Applications (Examples) |
---|---|---|---|
Isoquinolin-1(2H)-one (e.g., 6-chloro-5-methoxy-) | C-1 carbonyl; Substitution at C-5, C-6 | Tunable electronics via Cl/OMe; Synthetic accessibility; Resistance mitigation (e.g., HIV A128T) | ALLINIs (HIV); Kinase inhibitors; Anticancer leads [3] [8] |
Quinoline | N at C-1 position; Planar structure | Well-established chemistry; Broad SAR | Antimalarials (chloroquine); ALLINIs (BIB-II); Topo inhibitors (camptothecin analogs) [3] [4] |
Pyrrolo[2,1-a]isoquinoline (Lamellarin-type) | Fused pentacyclic system; Phenolic OHs | Potent DNA intercalation; Multi-target (Topo-I, PTKs, mitochondria); MDR reversal | Cytotoxic agents (Lam D, IC₅₀ ~0.08 nM); Topo-I poisons; P-gp inhibitors [4] [7] |
Simple Isoquinoline/Tetrahydroisoquinoline | Basic nitrogen; No carbonyl | CNS penetration; Diverse natural product base | Antihypertensives (debrisoquine); Vasodilators (papaverine); Anesthetics (dimethisoquin) [2] [9] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: